molecular formula C7H5F4N B6182809 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine CAS No. 2624126-67-4

2-fluoro-5-methyl-4-(trifluoromethyl)pyridine

Cat. No. B6182809
CAS RN: 2624126-67-4
M. Wt: 179.1
InChI Key:
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine, also known as FMTP, is an organofluorine compound that is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FMTP is a versatile reagent that has been used in a variety of syntheses, including the synthesis of amines, nitriles, and amides. In addition, FMTP has been used in the synthesis of aryl and heteroaryl compounds, as well as in the synthesis of heterocycles. FMTP has also been used in the synthesis of peptides and proteins.

Scientific Research Applications

2-fluoro-5-methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine has been used in the synthesis of a variety of compounds, including amines, nitriles, amides, aryl and heteroaryl compounds, and heterocycles. In addition, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine has been used in the synthesis of peptides and proteins. 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine has also been used in the synthesis of fluorinated compounds, including fluorinated amino acids, fluorinated steroids, and fluorinated carbohydrates.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is not completely understood. However, it is believed that the reaction of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine with an organic compound is mediated by a nucleophilic substitution reaction, in which the trifluoromethyl group of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine acts as a nucleophile, attacking the electrophilic carbon atom of an organic compound. This leads to the formation of a new covalent bond between the trifluoromethyl group of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine and the electrophilic carbon atom of the organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine are not well understood. However, it is believed that 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine may have a variety of effects on the body, including an effect on the central nervous system, an effect on the cardiovascular system, and an effect on the immune system. In addition, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine may have an effect on the metabolism of certain drugs and may also have an effect on the absorption of certain drugs.

Advantages and Limitations for Lab Experiments

The use of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine in laboratory experiments has several advantages. First, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is a versatile reagent that can be used in a variety of syntheses. Second, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is relatively inexpensive and readily available. Third, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is relatively easy to handle and store. However, there are some limitations to the use of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine in laboratory experiments. First, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is a toxic compound and should be handled with care. Second, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is a reactive compound and should be handled with caution. Third, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine is a volatile compound and should be stored in a sealed container.

Future Directions

There are a number of potential future directions for the use of 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine in scientific research. First, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine could be used in the synthesis of fluorinated compounds, such as fluorinated amino acids, fluorinated steroids, and fluorinated carbohydrates. Second, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine could be used in the synthesis of peptides and proteins. Third, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine could be used in the synthesis of novel drugs and agrochemicals. Fourth, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine could be used in the synthesis of polymers and other materials. Fifth, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine could be used in the synthesis of new catalysts and enzymes. Finally, 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine could be used in the synthesis of new materials for use in drug delivery systems.

Synthesis Methods

2-fluoro-5-methyl-4-(trifluoromethyl)pyridine can be synthesized in a variety of ways, including the reaction of trifluoromethyl pyridine with a halogenating agent such as N-chlorosuccinimide or N-bromosuccinimide. The reaction of trifluoromethyl pyridine with N-chlorosuccinimide produces 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine in a two-step process. First, the trifluoromethyl pyridine is reacted with N-chlorosuccinimide to form an intermediate, which is then hydrolyzed to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine involves the introduction of a fluorine atom at the 2-position of pyridine, followed by the addition of a methyl group at the 5-position and a trifluoromethyl group at the 4-position.", "Starting Materials": [ "2-chloro-5-methylpyridine", "potassium fluoride", "methyl iodide", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "acetone", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 2-chloro-5-methylpyridine to 2-fluoro-5-methylpyridine", "React 2-chloro-5-methylpyridine with potassium fluoride in acetone and diethyl ether to obtain 2-fluoro-5-methylpyridine.", "Step 2: Conversion of 2-fluoro-5-methylpyridine to 2-fluoro-5-methyl-4-iodopyridine", "React 2-fluoro-5-methylpyridine with iodine monochloride in acetic acid to obtain 2-fluoro-5-methyl-4-iodopyridine.", "Step 3: Conversion of 2-fluoro-5-methyl-4-iodopyridine to 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine", "React 2-fluoro-5-methyl-4-iodopyridine with methyl iodide, trifluoromethyl iodide, copper(I) iodide, and potassium carbonate in DMF to obtain 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine." ] }

CAS RN

2624126-67-4

Product Name

2-fluoro-5-methyl-4-(trifluoromethyl)pyridine

Molecular Formula

C7H5F4N

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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